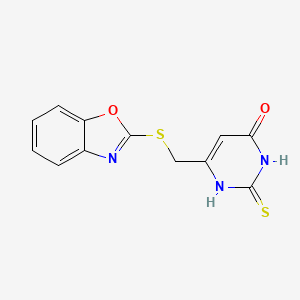![molecular formula C23H33NO6 B1683702 5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid CAS No. 82516-67-4](/img/structure/B1683702.png)
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid is a member of the manumycin family of antibiotics, derived from the microorganism Streptomyces. It is known for its unique structure, which includes a syn-hydroxy epoxide nucleus and a 1,3-syn-disposed dimethyl unit in the upper side chain . This compound has shown significant potential in various scientific research applications due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid involves several key steps. The cornerstone of the synthetic route is the organometallic addition to a monoprotected quinone epoxide . This approach has been successfully employed to prepare the manumycin antibiotic for the first time. The preparation of U-62162 as a mixture of diastereoisomers involves the following steps:
Formation of the syn-hydroxy epoxide nucleus: This step involves the use of organometallic reagents to add to a monoprotected quinone epoxide.
Introduction of the 1,3-syn-disposed dimethyl unit: This is achieved through specific reaction conditions that favor the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using a biologically pure culture of the microorganism Streptomyces verdensis . The fermentation is carried out under controlled conditions to ensure the optimal production of the antibiotic.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the epoxide and other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the epoxide and dimethyl units.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometallic reagents for addition reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products Formed
The major products formed from these reactions include various diastereoisomers and derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid involves the inhibition of specific enzymes in eukaryotic cells. The compound targets molecular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer and anti-inflammatory agent . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds in the manumycin family include:
- Asukamycin
- Colabomycin E
- Manumycin
These compounds share structural similarities with U-62162 but differ in their specific chemical properties and biological activities . The uniqueness of U-62162 lies in its syn-hydroxy epoxide nucleus and 1,3-syn-disposed dimethyl unit, which contribute to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
82516-67-4 |
|---|---|
Formule moléculaire |
C23H33NO6 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
5-[2-hydroxy-5-oxo-4-[[(2E)-4,6,8-trimethylnona-2,7-dienoyl]amino]-7-oxabicyclo[4.1.0]hept-3-en-2-yl]pentanoic acid |
InChI |
InChI=1S/C23H33NO6/c1-14(2)11-16(4)12-15(3)8-9-18(25)24-17-13-23(29,10-6-5-7-19(26)27)22-21(30-22)20(17)28/h8-9,11,13,15-16,21-22,29H,5-7,10,12H2,1-4H3,(H,24,25)(H,26,27)/b9-8+ |
Clé InChI |
PZLHSEIQCKXDHC-CMDGGOBGSA-N |
SMILES |
CC(CC(C)C=C(C)C)C=CC(=O)NC1=CC(C2C(C1=O)O2)(CCCCC(=O)O)O |
SMILES isomérique |
CC(CC(C)C=C(C)C)/C=C/C(=O)NC1=CC(C2C(C1=O)O2)(CCCCC(=O)O)O |
SMILES canonique |
CC(CC(C)C=C(C)C)C=CC(=O)NC1=CC(C2C(C1=O)O2)(CCCCC(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
U-62162; U62162; U 62162 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


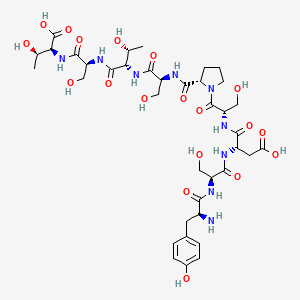
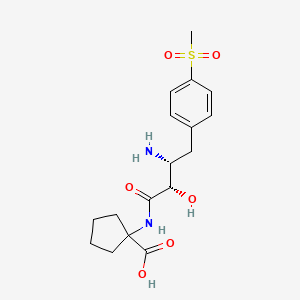
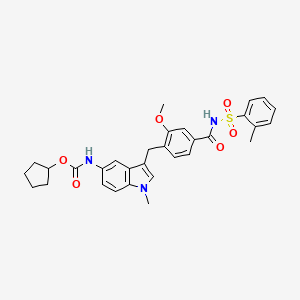
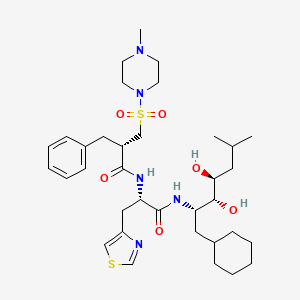
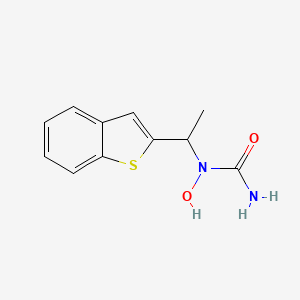
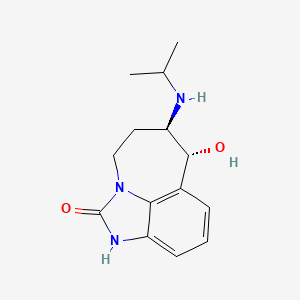
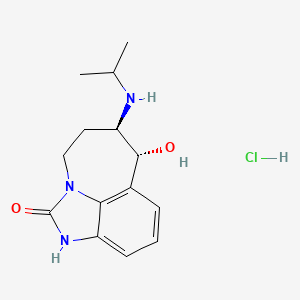
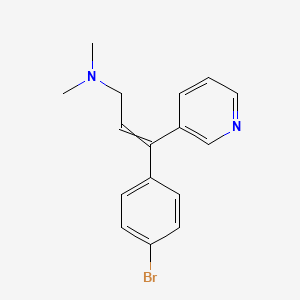
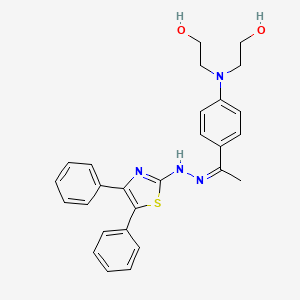
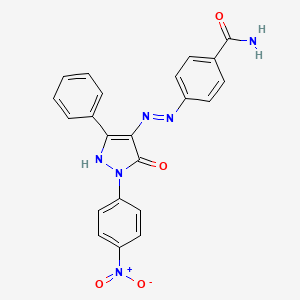
![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)
![2-[4-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B1683639.png)
![3-[5-[(Z)-[3-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]-2-methylbenzoic acid](/img/structure/B1683640.png)
